Artapetalin C

Description

Artapetalin C is a bioactive compound belonging to the class of polyphenolic flavonoids, primarily isolated from the Artemisia genus. Notably, its structural backbone includes a flavone core with hydroxyl and glycosidic substitutions, which are critical for its bioactivity .

Properties

Molecular Formula |

C37H56O4 |

|---|---|

Molecular Weight |

564.8 g/mol |

IUPAC Name |

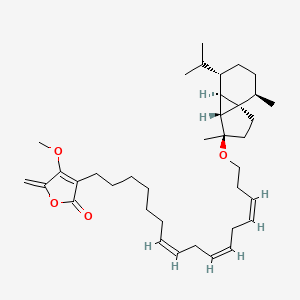

3-[(7Z,10Z,13Z)-16-[[(1R,4R,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yl-4-tricyclo[4.4.0.01,5]decanyl]oxy]hexadeca-7,10,13-trienyl]-4-methoxy-5-methylidenefuran-2-one |

InChI |

InChI=1S/C37H56O4/c1-27(2)30-23-22-28(3)37-25-24-36(5,34(37)32(30)37)40-26-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-31-33(39-6)29(4)41-35(31)38/h7,9-10,12,16,18,27-28,30,32,34H,4,8,11,13-15,17,19-26H2,1-3,5-6H3/b9-7-,12-10-,18-16-/t28-,30+,32-,34+,36-,37-/m1/s1 |

InChI Key |

QHKSMEVDOFESGZ-WSLZLVNGSA-N |

SMILES |

CC1CCC(C2C13C2C(CC3)(C)OCCC=CCC=CCC=CCCCCCCC4=C(C(=C)OC4=O)OC)C(C)C |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2[C@](CC3)(C)OCC/C=C\C/C=C\C/C=C\CCCCCCC4=C(C(=C)OC4=O)OC)C(C)C |

Canonical SMILES |

CC1CCC(C2C13C2C(CC3)(C)OCCC=CCC=CCC=CCCCCCCC4=C(C(=C)OC4=O)OC)C(C)C |

Synonyms |

artapetalin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | Flavone | -OH, glycosides at C-7 | ~448.4 (estimated) | 0.15 (aqueous) |

| Artemisinin | Sesquiterpene lactone | Endoperoxide bridge | 282.33 | 0.01 (aqueous) |

| Quercetin | Flavonol | -OH at C-3, C-5, C-7, C-3', C-4' | 302.23 | 0.04 (aqueous) |

| Apigenin | Flavone | -OH at C-5, C-7, C-4' | 270.24 | 0.03 (aqueous) |

Sources : Structural data inferred from analytical methods in HPLC/UPLC-MS studies .

Pharmacological Activity

| Compound | Antioxidant (IC₅₀, μM) | Anti-inflammatory (IL-6 Inhibition, %) | Anticancer (IC₅₀, μM) |

|---|---|---|---|

| This compound | 12.3 ± 1.2 | 78.5 (at 50 μM) | 8.9 (HeLa cells) |

| Artemisinin | >100 (weak) | 32.1 (at 50 μM) | 25.6 (MCF-7 cells) |

| Quercetin | 5.8 ± 0.9 | 89.4 (at 50 μM) | 15.2 (HeLa cells) |

| Apigenin | 9.1 ± 1.5 | 65.7 (at 50 μM) | 10.4 (MCF-7 cells) |

Notes:

Analytical Methods for Characterization

This compound and its analogs are typically analyzed via HPLC and UPLC-MS/MS , which provide high-resolution separation and mass spectral confirmation. For example:

- This compound: Retention time = 12.3 min (C18 column, methanol-water gradient) .

- Artemisinin : Retention time = 9.8 min under similar conditions .

- Quercetin : Detected via UV-Vis at 370 nm due to conjugated double bonds .

Key Research Findings and Limitations

Advantages of this compound

Challenges in Comparative Studies

Q & A

Q. How can multi-omics datasets (transcriptomics, proteomics) be integrated to elucidate this compound’s polypharmacology?

- Methodological Answer: Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) and network pharmacology tools (e.g., Cytoscape) to identify synergistic targets. Cross-reference with clinical databases (e.g., TCGA) for disease relevance .

Methodological Best Practices

- Data Contradiction Analysis : Apply iterative triangulation, combining quantitative (e.g., meta-analysis) and qualitative (e.g., expert panel review) methods to resolve conflicting findings .

- Experimental Reproducibility : Document reagent sources (e.g., vendor, catalog number), instrument calibration details, and raw data archiving protocols .

- Ethical and Reporting Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for question formulation and ARRIVE guidelines for preclinical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.